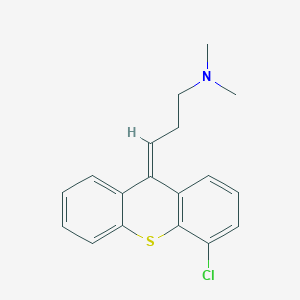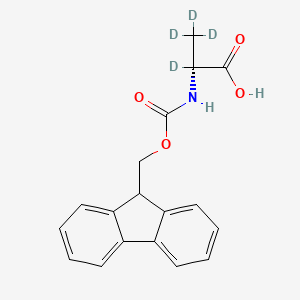
N-tert-Butyloxycarbonyl Norscopine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyloxycarbonyl Norscopine is a chemical compound with the molecular formula C12H19NO4 and a molecular weight of 241.29. It is a derivative of norscopine, a naturally occurring alkaloid, and is often used in the synthesis of various pharmaceuticals and research chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-tert-Butyloxycarbonyl Norscopine is typically synthesized through the protection of norscopine's amine group using the tert-butyloxycarbonyl (Boc) group. The reaction involves the use of di-tert-butyl dicarbonate (Boc2O) and a suitable base, such as triethylamine, in an organic solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves large-scale reactors, continuous monitoring, and purification steps to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: N-tert-Butyloxycarbonyl Norscopine can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) compounds.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding alcohols, ketones, or carboxylic acids.
Reduction: Production of amines or alcohols.
Substitution: Generation of various alkylated or acylated derivatives.
Scientific Research Applications
N-tert-Butyloxycarbonyl Norscopine is widely used in scientific research due to its versatility and reactivity. It finds applications in:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the synthesis of pharmaceuticals, including bronchodilators and anticholinergic drugs.
Industry: In the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism by which N-tert-Butyloxycarbonyl Norscopine exerts its effects depends on its specific application. For example, in pharmaceutical synthesis, it may act as a protecting group for amines, preventing unwanted reactions during the synthesis process. The Boc group is typically removed using strong acids like trifluoroacetic acid (TFA), revealing the free amine.
Comparison with Similar Compounds
N-tert-Butyloxycarbonyl-arginine
N-tert-Butyloxycarbonyl-lysine
N-tert-Butyloxycarbonyl-phenylalanine
N-tert-Butyloxycarbonyl-glycine
Properties
Molecular Formula |
C12H19NO4 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
tert-butyl (2R,4S)-7-hydroxy-3-oxa-9-azatricyclo[3.3.1.02,4]nonane-9-carboxylate |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-7-4-6(14)5-8(13)10-9(7)16-10/h6-10,14H,4-5H2,1-3H3/t6?,7?,8?,9-,10+ |
InChI Key |
HOBXDSDTVGZVCO-DTJMDUBPSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C2CC(CC1[C@@H]3[C@H]2O3)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(CC1C3C2O3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[4-Methyl-2-(propan-2-ylamino)-1,3-thiazol-5-yl]acetic acid](/img/structure/B15352908.png)
![6-[(3-chlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B15352912.png)


![2-Chloro-thieno[3,2-d]pyrimidine-7-carbonyl chloride](/img/structure/B15352928.png)

![1,1-Dimethylethyl 4-hydroxy-3-[[(phenylmethoxy)carbonyl]amino]butanoate](/img/structure/B15352949.png)




